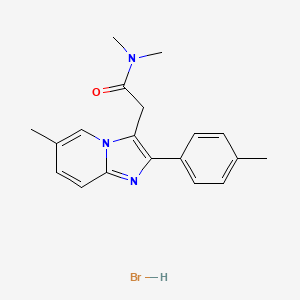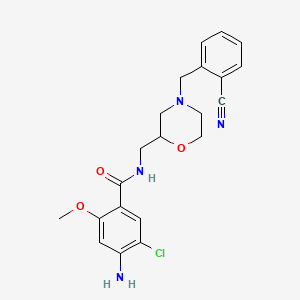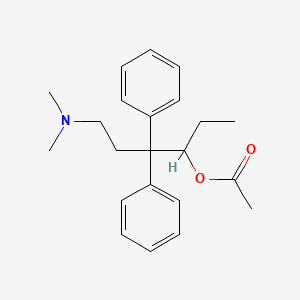
alpha-dl-Noracetylmethadol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-dl-Noracetylmethadol: is a synthetic opioid analgesic that is structurally related to methadone. It is known for its potent analgesic properties and is used in the management of chronic pain. The compound is a racemic mixture, meaning it contains equal parts of two enantiomers, which are mirror images of each other.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of alpha-dl-Noracetylmethadol typically involves the N-demethylation of alpha-dl-acetylmethadol. This process can be achieved through enzymatic reactions or chemical methods. One common approach is the use of acidic or basic hydrolysis to remove the methyl group from the nitrogen atom.
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization and chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions: Alpha-dl-Noracetylmethadol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, alkylating agents, and other substituting reagents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Alpha-dl-Noracetylmethadol has several scientific research applications, including:
Chemistry: Used as a reference compound in analytical chemistry for the study of opioid structures and properties.
Biology: Employed in research on opioid receptors and their interactions with various ligands.
Medicine: Investigated for its potential use in pain management and as a treatment for opioid dependence.
Industry: Utilized in the development of new synthetic methods and the production of related compounds.
Mecanismo De Acción
The mechanism of action of alpha-dl-Noracetylmethadol involves its interaction with opioid receptors in the central nervous system. It primarily binds to the mu-opioid receptor, leading to the inhibition of pain signals and the release of neurotransmitters like dopamine. This results in analgesic effects and a reduction in pain perception.
Comparación Con Compuestos Similares
Methadone: A synthetic opioid with similar analgesic properties but different pharmacokinetics.
Alpha-dl-Acetylmethadol: The precursor to alpha-dl-Noracetylmethadol, with similar chemical structure but different metabolic pathways.
Normethadone: Another related compound with similar analgesic effects but different potency and duration of action.
Uniqueness: this compound is unique due to its specific interaction with opioid receptors and its distinct metabolic profile. It offers a different balance of analgesic potency and side effects compared to other opioids, making it a valuable compound for research and therapeutic applications.
Propiedades
Número CAS |
50512-73-7 |
|---|---|
Fórmula molecular |
C22H29NO2 |
Peso molecular |
339.5 g/mol |
Nombre IUPAC |
[6-(dimethylamino)-4,4-diphenylhexan-3-yl] acetate |
InChI |
InChI=1S/C22H29NO2/c1-5-21(25-18(2)24)22(16-17-23(3)4,19-12-8-6-9-13-19)20-14-10-7-11-15-20/h6-15,21H,5,16-17H2,1-4H3 |
Clave InChI |
YGUCXYYVJPJNSC-UHFFFAOYSA-N |
SMILES canónico |
CCC(C(CCN(C)C)(C1=CC=CC=C1)C2=CC=CC=C2)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


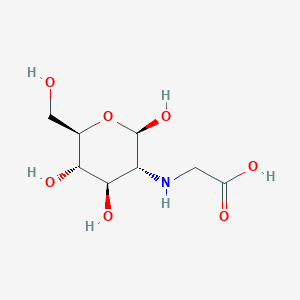
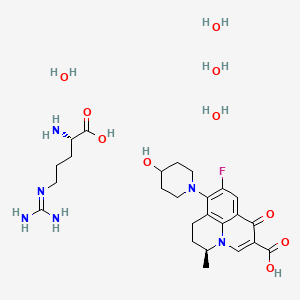
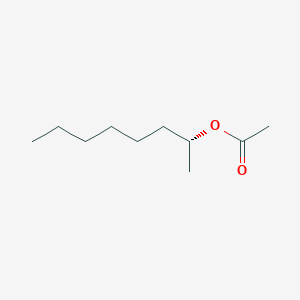


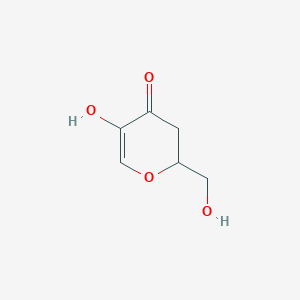

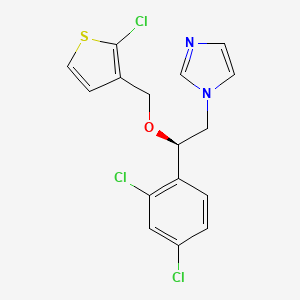
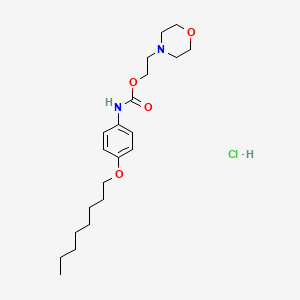


![2-Naphthalenesulfonic acid, 8-amino-5-[[4-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]azo]-, disodium salt](/img/structure/B12766790.png)
